molecular formula C8H6ClNO2 B13260907 (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid CAS No. 118419-97-9

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid

Cat. No.: B13260907
CAS No.: 118419-97-9
M. Wt: 183.59 g/mol
InChI Key: ISCOQSRIEWMNOT-OWOJBTEDSA-N
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Description

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a trans-configuration (2E) across the double bond and a 5-chloropyridin-3-yl substituent. The compound combines a pyridine ring with a chlorine atom at position 5 and a prop-2-enoic acid moiety. Key features include:

  • Molecular formula: C₉H₆ClNO₂ (calculated based on structural analysis).
  • Molecular weight: ~195.6 g/mol (approximated from similar compounds).
  • Functional groups: A carboxylic acid group (hydrogen bond donor/acceptor), a pyridine ring (hydrogen bond acceptor), and a chlorine atom (electron-withdrawing group).

These properties make the compound relevant in pharmaceutical and materials science research, particularly in designing enzyme inhibitors or supramolecular assemblies .

Properties

CAS No.

118419-97-9

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6ClNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI Key

ISCOQSRIEWMNOT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=NC=C1Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-chloropyridine-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(a) 3-Hydroxycinnamic Acid

  • Substituent : 3-hydroxyphenyl.
  • Key differences: Replaces the chloropyridine with a phenolic hydroxyl group, enabling strong hydrogen bonding via the -OH moiety.
  • Implications : Increased solubility in polar solvents compared to the chlorinated analog .

(b) (2E)-3-(1H-Indol-5-yl)prop-2-enoic Acid

  • Substituent : 1H-indol-5-yl.
  • Key differences: The indole NH group acts as a hydrogen bond donor, promoting π-π stacking and interactions with biological targets (e.g., serotonin receptors) .

(c) (2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic Acid

  • Substituent : Biphenyl system with a 5-propylpyridine.
  • Key differences : Extended aromaticity and a propyl chain enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

(d) (2E)-3-[6-oxo-1-(isopropyl)pyrazolo-pyridin-5-yl]prop-2-enoic Acid

  • Substituent: Fused pyrazolo-pyridinone with a ketone and isopropyl group.

Physicochemical Properties

Table 1: Comparative Overview of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Solubility Notable Features
This compound C₉H₆ClNO₂ ~195.6 5-Chloropyridin-3-yl Moderate in DMSO, methanol Chlorine enhances lipophilicity; pyridine acts as H-bond acceptor
3-Hydroxycinnamic acid C₉H₈O₃ 164.16 3-Hydroxyphenyl High in polar solvents Phenolic -OH enables strong H-bonding; natural antioxidant
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.2 1H-Indol-5-yl Low in water; soluble in DMSO Indole NH facilitates π-π stacking; potential CNS activity
(2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic Acid C₁₇H₁₇NO₂ 267.32 4-(5-Propylpyridin-2-yl)phenyl Slight in chloroform, methanol High lipophilicity; extended conjugation for UV absorption
(2E)-3-[6-oxo-1-(isopropyl)pyrazolo-pyridin-5-yl]prop-2-enoic acid C₁₂H₁₃N₃O₃ 247.25 Pyrazolo-pyridinone, isopropyl Insoluble in water; soluble in DMF Fused heterocycle enhances rigidity; ketone enables H-bonding

Hydrogen Bonding and Crystal Packing

  • Target compound : The carboxylic acid group forms dimers via O-H···O bonds, while the pyridine nitrogen accepts hydrogen bonds from protic solvents. Chlorine participates in weak Cl···π interactions .
  • 3-Hydroxycinnamic acid: Phenolic -OH forms robust O-H···O networks, leading to crystalline phases with high thermal stability .
  • Indole derivative : Indole NH donates hydrogen bonds, creating layered structures in the solid state .

Functional Implications

  • Biological activity : Chloropyridine and indole derivatives show promise in kinase inhibition due to aromatic stacking and H-bonding with active sites.
  • Material science : Extended aromatic systems (e.g., biphenyl in ) improve conductivity in organic semiconductors.

Biological Activity

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS No. 1564007-82-4
Molecular Formula C8H6ClNO2
Molecular Weight 185.59 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=C(N=C1)Cl)/C=C/C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Specifically, this compound has been shown to inhibit certain enzymes that play roles in inflammatory responses, potentially leading to anti-inflammatory effects .

Biological Activities

  • Anti-inflammatory Activity :
    • The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators .
    • In vitro studies have demonstrated that it can reduce the production of inflammatory cytokines in cell cultures.
  • Antiviral Activity :
    • Research has indicated that derivatives of chloropyridinyl compounds, including this compound, show inhibitory activity against SARS-CoV proteases, which are critical for viral replication .
    • The compound has shown an IC50 value of 250 nM against SARS-CoV 3CL protease, indicating potent antiviral properties .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. The exact pathways involved are still under investigation but may include modulation of apoptotic signaling pathways.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine macrophages, this compound was administered at various concentrations. Results indicated a dose-dependent decrease in the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. The study concluded that the compound effectively modulates inflammatory responses in vitro.

Case Study 2: Antiviral Activity Against SARS-CoV

A recent investigation into the antiviral properties of chloropyridinyl esters demonstrated that this compound derivatives significantly inhibited SARS-CoV replication in Vero E6 cells. The study highlighted the importance of structural modifications on the efficacy of these compounds against viral targets .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Enzyme Inhibition : Compounds derived from this structure have been shown to inhibit cyclooxygenase and lipoxygenase pathways effectively.
  • Cytotoxicity : While exhibiting promising anti-inflammatory and antiviral activities, some derivatives also showed cytotoxic effects at higher concentrations, necessitating further evaluation for therapeutic use .

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